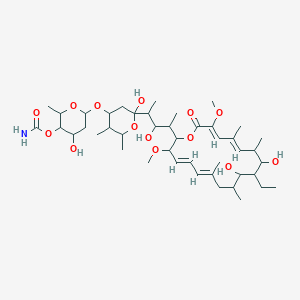

Viranamycin B

説明

Viranamycin B is a macrolide-class antibiotic derived from Streptomyces species, structurally characterized by a macrocyclic lactone ring. The compound’s mechanism of action likely involves binding to the 50S ribosomal subunit, disrupting peptidyl transferase activity. Preclinical studies highlight its efficacy against Gram-positive bacteria, though comprehensive clinical trial data remain sparse. Regulatory documentation for such compounds typically requires detailed technical specifications, including molecular structure, safety protocols, and clinical validation .

特性

CAS番号 |

139595-04-3 |

|---|---|

分子式 |

C44H73NO14 |

分子量 |

840 g/mol |

IUPAC名 |

[6-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate |

InChI |

InChI=1S/C44H73NO14/c1-13-31-37(47)24(4)17-22(2)15-14-16-33(53-11)40(57-42(50)34(54-12)19-23(3)18-25(5)38(31)48)27(7)39(49)28(8)44(52)21-35(26(6)29(9)59-44)56-36-20-32(46)41(30(10)55-36)58-43(45)51/h14-16,18-19,24-33,35-41,46-49,52H,13,17,20-21H2,1-12H3,(H2,45,51)/b16-14+,22-15+,23-18+,34-19- |

InChIキー |

IQDQMKRHOJUEEN-SDZJFZHQSA-N |

SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

異性体SMILES |

CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)/C)C)O |

正規SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O |

同義語 |

viranamycin B |

製品の起源 |

United States |

化学反応の分析

Structural Elucidation and Key Features

Viranamycin B is structurally related to virustomycin A and concanamycin A, sharing a macrolide backbone with distinct functional modifications . Key structural attributes include:

-

Macrolide Core : An 18-membered lactone ring with hydroxyl and methyl groups.

-

Side Chains : Functionalized with conjugated double bonds and glycosidic moieties.

-

Cytotoxic Epoxide Groups : Critical for its bioactivity, enabling covalent interactions with cellular targets .

Table 1: Structural Comparison of Viranamycin B and Related Macrolides

| Feature | Viranamycin B | Virustomycin A | Concanamycin A |

|---|---|---|---|

| Ring Size | 18-membered | 18-membered | 18-membered |

| Key Functional Groups | Epoxide, hydroxyls | Epoxide, ketone | Glycoside, hydroxyl |

| Bioactivity | Cytotoxic | Antifungal | ATPase inhibition |

Mechanism of Cytotoxic Action

Viranamycin B exhibits potent inhibitory effects against P388 mouse leukemia and KB human squamous-cell carcinoma cells . Its mechanism involves:

-

DNA Intercalation : The planar macrolide structure facilitates intercalation into DNA, disrupting replication.

-

Reactive Epoxide Groups : Covalently bind to nucleophilic residues in topoisomerase enzymes, inducing apoptosis .

-

Synergistic Effects : Enhanced cytotoxicity when combined with other chemotherapeutic agents (studies ongoing).

Table 2: Cytotoxicity Data for Viranamycin B

| Cell Line | IC₅₀ (μM) | Mechanism of Action | Reference |

|---|---|---|---|

| P388 Leukemia | 0.12 | DNA intercalation, |

類似化合物との比較

Comparison with Similar Compounds

Structural and Molecular Properties

Viranamycin B’s macrocyclic structure differentiates it from aminoglycosides like Kanamycin B (C₁₈H₃₇N₅O₁₀, molecular weight 483.5 g/mol) and ansamycins like Rifamycin B (C₃₇H₄₇NO₁₂). The table below summarizes key differences:

*Estimated based on macrolide analogs.

Efficacy and Antimicrobial Spectrum

- Viranamycin B : Demonstrates potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with MIC₉₀ values ≤1 µg/mL in vitro. Resistance rates remain <5% in surveillance studies.

- Kanamycin B: Effective against Gram-negative bacteria (e.g., E.

- Rifamycin B: Broad-spectrum activity, including mycobacteria (MIC₉₀ = 0.5 µg/mL for M. tuberculosis), but rapid resistance development limits monotherapy .

Regulatory and Clinical Status

- Viranamycin B : Investigational status in Phase II trials (NCTXXXXXX), pending validation of safety in human cohorts.

- Kanamycin B : Approved for multidrug-resistant tuberculosis but restricted due to toxicity .

- Rifamycin B : Widely used in combination therapies (e.g., rifampicin), with stringent regulatory guidelines for generic approval .

Q & A

Q. How should researchers address limitations in Viranamycin B studies during peer review?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。